N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9674883
InChI: InChI=1S/C14H21N3OS/c18-12(9-8-10-4-1-2-5-10)15-14-17-16-13(19-14)11-6-3-7-11/h10-11H,1-9H2,(H,15,17,18)
SMILES: C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3CCC3
Molecular Formula: C14H21N3OS
Molecular Weight: 279.40 g/mol

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide

CAS No.:

Cat. No.: VC9674883

Molecular Formula: C14H21N3OS

Molecular Weight: 279.40 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide -

Specification

Molecular Formula C14H21N3OS
Molecular Weight 279.40 g/mol
IUPAC Name N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide
Standard InChI InChI=1S/C14H21N3OS/c18-12(9-8-10-4-1-2-5-10)15-14-17-16-13(19-14)11-6-3-7-11/h10-11H,1-9H2,(H,15,17,18)
Standard InChI Key OKUMPTQWPHRSSU-UHFFFAOYSA-N
SMILES C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3CCC3
Canonical SMILES C1CCC(C1)CCC(=O)NC2=NN=C(S2)C3CCC3

Introduction

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide is a synthetic organic compound characterized by its inclusion of a 1,3,4-thiadiazole ring and cyclobutyl and cyclopentyl substituents. The compound belongs to the class of thiadiazoles, known for their diverse applications in medicinal chemistry due to their bioactive potential.

Structural Features

  • Molecular Formula: Not explicitly provided in the sources.

  • Core Structure: The compound contains a 1,3,4-thiadiazole ring substituted with a cyclobutyl group at position 5 and an amide linkage connecting it to a cyclopentylpropanamide moiety.

This unique structure suggests potential pharmacological activity due to the electron-donating and electron-withdrawing properties of the thiadiazole ring system.

Synthesis Pathway

  • Cyclization Reactions: Using hydrazine derivatives with carbon disulfide or related reagents.

  • Functionalization: Substituting the thiadiazole ring with alkyl or aryl groups via nucleophilic substitution or amidation reactions.

Biological Significance

Thiadiazole derivatives are widely studied for their potential biological activities:

  • Antimicrobial Activity: Many thiadiazoles exhibit potent antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.

  • Anti-inflammatory Activity: Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

  • Anticancer Potential: Thiadiazoles have shown promise in inhibiting cancer cell proliferation by targeting specific proteins or enzymes critical for tumor growth .

Applications in Medicinal Chemistry

The structural framework of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamide makes it a candidate for:

  • Drug Development: Its thiadiazole core could be optimized for enhanced binding affinity to biological targets.

  • Screening Libraries: Used in high-throughput screening for discovering lead compounds with therapeutic potential.

Data Table of Related Compounds

PropertyN-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-cyclopentylpropanamideRelated Thiadiazole Compounds
Molecular WeightNot specified~300–400 g/mol
Hydrogen Bond Donors/AcceptorsLikely 1/3Variable
LogPModerate (~2–3)Similar
Biological ActivityPotential anti-inflammatory/anticancerConfirmed in analogs

Future Research Directions

To fully understand the potential of this compound:

  • Synthesis Optimization: Develop efficient synthetic routes using green chemistry principles.

  • Biological Testing: Conduct in vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Docking Studies: Explore binding interactions with key enzymes or receptors to identify therapeutic targets.

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